4-Butyl-2-methylphenol
Description
Academic Significance of Alkylphenols in Contemporary Chemical Research
Alkylphenols are a cornerstone in commercial chemical synthesis, primarily those with alkyl groups containing one to twelve carbon atoms. researchgate.net The vast majority of these compounds serve as critical intermediates in the production of a diverse range of derivatives, from surfactants and phenolic resins to polymer additives and agrochemicals. researchgate.net Their physical properties, including solubility, are heavily influenced by the type and position of the alkyl substituent on the phenol (B47542) ring. researchgate.net For instance, as the number of carbons in the alkyl chain increases, the solubility of alkylphenols in water decreases significantly, while they generally remain soluble in common organic solvents. researchgate.net
In recent decades, alkylphenols and their derivatives, such as alkylphenol ethoxylates (APEOs), have garnered academic attention due to their environmental presence. oup.commdpi.com First introduced in the 1940s, APEOs have been widely used as nonionic surfactants in detergents, emulsifiers, and dispersing agents for various industrial applications. oup.commdpi.comtaylorandfrancis.com The degradation products of these surfactants, including compounds like nonylphenol and octylphenol, are subjects of environmental chemistry research due to their persistence and potential to act as endocrine-disrupting chemicals (EDCs). researchgate.netmdpi.comnih.gov This has spurred further investigation into the structure, function, and environmental fate of alkylphenols, making them a significant topic in contemporary chemical and environmental science. nih.gov
Historical Context and Evolution of Research on 4-Butyl-2-methylphenol
Research into sterically hindered phenols, such as this compound, is closely tied to the development of antioxidants. The strategic placement of bulky alkyl groups, like a tert-butyl group, ortho to the hydroxyl group, creates steric hindrance that enhances the stability of the phenoxyl radical formed during the scavenging of free radicals. This structural feature is central to their function as antioxidants.
The industrial synthesis of related and commercially significant hindered phenols, such as Butylated Hydroxytoluene (BHT or 2,6-di-tert-butyl-4-methylphenol), provides insight into the evolution of production methods for this class of compounds. Early industrial syntheses often involved the reaction of a phenol or cresol (B1669610) with an alkene, such as isobutylene (B52900), using a strong acid catalyst like sulfuric acid. wikipedia.org For example, BHT is produced by the reaction of p-cresol (B1678582) (4-methylphenol) with isobutylene. wikipedia.org
Over time, research has focused on developing more efficient and selective catalytic systems to improve yields and minimize the formation of by-products. The synthesis of this compound and its isomers can be achieved through the alkylation of o-cresol (B1677501) or phenol. Research continues into optimizing these processes, for instance, by using solid acid catalysts like sulfided silica (B1680970), which can offer advantages in terms of catalyst separation and reuse. researchgate.net The compound itself is recognized as a versatile building block in various chemical syntheses. chemicalbook.com
Current Research Paradigms and Unanswered Questions Pertaining to this compound
Contemporary research on this compound and related compounds is multifaceted, focusing on their synthesis, properties, and applications. A primary area of investigation is their function as antioxidants and stabilizers in materials like plastics and rubber. ontosight.ai The antioxidant activity of hindered phenols is influenced by several factors, including the stability of the resulting phenoxyl radical and the speed at which they can donate a hydrogen atom to quench active free radicals. csic.es Comparative studies evaluate the antioxidant and membrane-protective activities of various structurally related alkylphenols to identify features that confer high activity. researchgate.net
This compound serves as a key intermediate in organic synthesis. chemicalbook.com For example, it is a precursor in the synthesis of derivatives with potential antibacterial and antifouling properties. chemicalbook.com Research also explores its phytotoxic activity, suggesting potential applications in the development of new bioherbicides. mdpi.com
Despite extensive study, several questions remain:
Green Synthesis Routes: While progress has been made, the development of highly efficient, selective, and environmentally benign catalytic systems for the synthesis of specific alkylphenol isomers like this compound remains an active area of research.
Mechanism of Action: A complete understanding of the structure-activity relationship of this compound and its derivatives in various applications, from antioxidant action to biological activity, is not fully elucidated. Further research is needed to detail these mechanisms at a molecular level.
New Applications: The unique structure of this compound makes it a candidate for novel applications. Exploring its potential in areas such as specialized polymers, functional materials, and as a scaffold for pharmaceutical development are promising avenues for future investigation.
Physicochemical Properties of 4-tert-Butyl-2-methylphenol
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 98-27-1 | ontosight.ainih.gov |
| Molecular Formula | C₁₁H₁₆O | ontosight.ainih.gov |
| Molecular Weight | 164.24 g/mol | ontosight.ainih.gov |
| Appearance | Colorless, viscous liquid | ontosight.ai |
| Melting Point | 42-44 °C | ontosight.ai |
| Boiling Point | 235-236 °C | ontosight.ai |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and diethyl ether. | ontosight.ai |
Summary of Research Findings for this compound and Related Compounds
| Research Area | Key Findings | Source(s) |
|---|---|---|
| Chemical Synthesis | Used as a versatile building block for various chemical syntheses, including amide derivatives with antibacterial properties. | chemicalbook.com |
| Industrial Applications | Serves as an intermediate in the production of antioxidants used to prevent degradation in plastics and rubber. | ontosight.ai |
| Antioxidant Activity | The hindered phenolic structure contributes to its ability to scavenge free radicals, with activity dependent on structural features. | csic.esresearchgate.net |
| Agricultural Research | Exhibits phytotoxic activity, inhibiting germination and seedling growth in certain plant species, suggesting potential as a bioherbicide. | mdpi.com |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,6-di-tert-butyl-4-methylphenol (BHT) |
| 2-Methoxyphenol |
| This compound |
| 4-methylphenol (p-cresol) |
| Benzene (B151609) |
| Diethyl ether |
| Ethanol |
| Isobutylene (2-methylpropene) |
| Nonylphenol |
| Octylphenol |
| Phenol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butyl-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8,12H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWAEBYMBFFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17269-95-3 | |
| Record name | 4-Butyl-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17269-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-butyl-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for 4 Butyl 2 Methylphenol and Its Derivatives
Catalytic Alkylation Approaches for Phenolic Compounds
The primary route for the synthesis of 4-Butyl-2-methylphenol involves the catalytic alkylation of 2-methylphenol (o-cresol). This process typically uses an alkylating agent such as butanol or isobutylene (B52900) in the presence of a catalyst. The selection of the catalyst and reaction conditions is crucial for directing the reaction towards the desired product with high selectivity and yield. Historically, strong mineral acids like sulfuric acid were used, but contemporary methods focus on more advanced and environmentally benign catalytic systems. google.com
The butylation of 2-methylphenol is an electrophilic aromatic substitution reaction where the regioselectivity is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups already present on the aromatic ring. The hydroxyl group is a potent activating group and an ortho-, para-director. The methyl group is a less powerful activating group, also directing incoming electrophiles to the ortho and para positions.
In the 2-methylphenol molecule, the positions ortho to the hydroxyl group are C6, and the para position is C4. The C6 position is sterically hindered by the adjacent methyl group at C2. Consequently, the incoming butyl electrophile is preferentially directed to the less sterically hindered and electronically activated para position (C4), leading to the formation of this compound. The mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich phenol (B47542) ring to form a stabilized intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org Some catalyst systems, such as those based on aluminum phenoxides, have been shown to promote alkylation specifically at the ortho-position relative to the hydroxyl group, highlighting the catalyst's role in controlling regioselectivity. kyoto-u.ac.jp
Research has focused on developing novel catalyst systems to improve the efficiency, selectivity, and environmental footprint of the phenol alkylation process. These catalysts are often solid acids, which offer advantages in terms of separation, reusability, and reduced corrosion compared to traditional liquid acid catalysts. whiterose.ac.ukacademie-sciences.fr
Several classes of catalysts have been investigated for the alkylation of phenols and cresols:
Zeolites and Mesoporous Sieves : Materials like MCM-22, MCM-36, ITQ-2, and HAlMCM-41 have been studied for the alkylation of phenols. academie-sciences.frgoogle.com For instance, in the tert-butylation of phenol, MCM-22 was found to be a highly active catalyst. academie-sciences.fr Mesoporous molecular sieves like HAlMCM-41 have been used to prepare 2-tert-butyl-4-methylphenol (B42202), demonstrating high conversion rates and selectivity at relatively low temperatures. google.com
Supported Heteropoly Acids : Catalysts such as 12-tungstophosphoric acid (TPA) supported on titania (TiO₂) have shown high conversion and selectivity in the alkylation of p-cresol (B1678582). researchgate.net In one study, a TPA/TiO₂ catalyst achieved an 82% conversion of p-cresol with 89.5% selectivity for the desired product. researchgate.net
Ionic Liquids : Sulfonic acid-functionalized ionic liquids have been employed as catalysts for phenol alkylation. researchgate.netresearchgate.net These catalysts can be highly efficient and recyclable. For example, a triethylammonium-based sulfonic acid functionalized ionic liquid gave a phenol conversion of 86% in the tert-butylation of phenol. researchgate.net
Metal Oxides and Mixed Oxides : Fe-Zr oxide catalysts have demonstrated high activity in the vapor phase alkylation of phenol, with one formulation achieving 99.2% phenol conversion. researchgate.net Spinel-type cobalt chromites are another class of metal oxides investigated for their catalytic activity in phenol alkylation. researchgate.net
Table 1: Performance of Various Catalysts in Phenol and Cresol (B1669610) Alkylation Reactions
Catalyst System Reactants Key Findings Reference MCM-22 Zeolite Phenol + tert-Butanol Highly active for liquid-phase alkylation, but did not show enhanced selectivity to the para-isomer. researchgate.net HAlMCM-41 p-Cresol + tert-Butanol/MTBE High conversion and good selectivity for 2-tert-butyl-4-methylphenol under mild conditions. TPA/TiO₂ p-Cresol + tert-Butanol Achieved 82% conversion of p-cresol and 89.5% selectivity to 2-tert-butyl-p-cresol. Sulfonic Acid Functionalized Ionic Liquid Phenol + tert-Butanol Maximum phenol conversion of 86% with 57.6% selectivity to 4-tert-butylphenol (B1678320). academie-sciences.fr Fe-Zr Oxide Phenol + Methanol (B129727) Exhibited high activity (99.2% phenol conversion) with high ortho-selectivity. kyoto-u.ac.jp
Synthetic Routes via Aromatic Electrophilic Substitution
The synthesis of this compound via alkylation is a classic example of an aromatic electrophilic substitution (AES) reaction. evitachem.com The general mechanism proceeds in two main steps: the generation of an electrophile and its subsequent reaction with the aromatic ring. libretexts.org In this case, the electrophile is typically a butyl carbocation, formed from an alkylating agent like butanol or isobutene under acidic conditions. The electron-rich ring of 2-methylphenol then attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The reaction is completed by the deprotonation of this intermediate, which restores the aromaticity of the ring and yields the final butylated product. libretexts.org
Understanding the kinetics and thermodynamics of the alkylation reaction is essential for process optimization. Studies on the alkylation of phenol with tert-butyl alcohol have provided valuable insights into these parameters.
Kinetic studies on the tert-butylation of phenol catalyzed by an ionic liquid ([HIMA]OTs) determined the activation energy (Ea) to be 97.46 kJ/mol. acs.org Another study using a different ionic liquid catalyst found the activation energy to be 11.13 kcal/mol (approximately 46.57 kJ/mol). researchgate.net Thermodynamic parameters have also been calculated, with positive values for the change in enthalpy (ΔH) indicating the endothermic nature of the alkylation reaction. researchgate.netacs.org Positive values for the change in entropy (ΔS) and negative values for the change in Gibbs free energy (ΔG*) suggest that the alkylation process is spontaneous under the studied reaction conditions. researchgate.netacs.org
Table 2: Kinetic and Thermodynamic Parameters for the Alkylation of Phenol
Catalyst Parameter Value Reference 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) Activation Energy (Ea) 97.46 kJ/mol libretexts.org Enthalpy of Activation (ΔH*) Positive (Endothermic) libretexts.org Entropy of Activation (ΔS*) Positive libretexts.org Gibbs Free Energy of Activation (ΔG*) Negative (Spontaneous) libretexts.org Triethylammonium based sulfonic acid functionalized ionic liquid Activation Energy (Ea) 11.13 kcal/mol academie-sciences.fr
To maximize the yield and purity of this compound, careful optimization of reaction conditions is necessary. Key parameters include reaction temperature, reaction time, catalyst loading, and the molar ratio of reactants.
Reaction Temperature : The temperature can influence both the reaction rate and the product distribution. For the synthesis of 2-tert-butyl-4-methylphenol using a sulfided silica (B1680970) catalyst, the optimal temperature was found to be 80 °C. researchgate.net In another study using a deep eutectic solvent, the optimal temperature was 70 °C. mdpi.com
Catalyst Loading : The amount of catalyst affects the reaction efficiency. For the sulfided silica catalyst, a loading of 11.75% based on the mass of p-cresol was optimal. researchgate.net
Reactant Molar Ratio : The ratio of the alkylating agent to the phenol substrate is critical. For the synthesis of 2-tert-butyl-4-methylphenol, a 1:1 molar ratio of tert-butyl alcohol to p-cresol was found to be optimal under certain conditions. researchgate.net
Reaction Time : Sufficient reaction time is needed for the reaction to proceed to completion. In the synthesis using sulfided silica, an addition time of 3 hours for the alcohol followed by 1 hour of further reaction time yielded the best results. researchgate.net
By optimizing these conditions, one study achieved a 95% yield and 99% purity for 2-tert-butyl-4-methylphenol without extensive purification steps. sid.ir
Table 3: Optimized Reaction Conditions for the Synthesis of Butylated Cresols
Product Catalyst Optimal Conditions Yield/Selectivity Reference 2-tert-Butyl-4-methylphenol Sulfided Silica Temp: 80°C; Molar Ratio (TBA:p-cresol): 1:1; Catalyst: 11.75 wt% Yield: 89.4%; Selectivity: >92% 2-tert-Butyl-4-methylphenol Deep Eutectic Solvent (Caprolactam/p-toluenesulfonic acid) Temp: 70°C; Time: 4h; Molar Ratio (TBA:p-cresol): 1.5:1 92% conversion of tert-butyl alcohol 2-tert-Butyl-4-methylphenol Phosphoric Acid Optimized conditions led to high purity without need for extensive extraction. Yield: 95%; Purity: 99%
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of phenolic compounds to minimize environmental impact. A key focus is the replacement of hazardous and corrosive homogeneous catalysts, such as sulfuric acid, with solid, reusable catalysts. whiterose.ac.ukmdpi.com Zeolites, supported heteropoly acids, and functionalized silicas are examples of solid acid catalysts that can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification processes. whiterose.ac.ukresearchgate.net
The use of environmentally friendly solvents is another important aspect. Deep eutectic solvents (DES), for instance, have been explored as a greener alternative to traditional volatile organic solvents. mdpi.com A DES prepared from caprolactam and p-toluenesulfonic acid was used to catalyze the alkylation of p-cresol under mild conditions. mdpi.com Furthermore, developing highly selective catalysts minimizes the formation of by-products, leading to higher atom economy and less waste. The use of catalysts that can be regenerated without significant loss of activity also contributes to a more sustainable process. researchgate.net
Table 4: List of Chemical Compounds
Compound Name Synonym(s) Role in Article This compound - Target compound of synthesis 2-Methylphenol o-Cresol (B1677501) Starting material 4-Methylphenol p-Cresol Starting material in related syntheses Phenol - Starting material in related syntheses tert-Butanol Trimethyl carbinol Alkylating agent Isobutylene 2-Methylpropene Alkylating agent 2-tert-Butyl-4-methylphenol - Product of related syntheses 4-tert-Butylphenol - Product of related syntheses Sulfuric Acid - Catalyst 12-Tungstophosphoric Acid TPA Catalyst Caprolactam - Component of deep eutectic solvent p-Toluenesulfonic acid - Component of deep eutectic solvent Phosphoric Acid - Catalyst Methyl tert-butyl ether MTBE Alkylating agent
Solvent-Free and Aqueous-Phase Methodologies
The elimination or replacement of volatile organic solvents is a cornerstone of green synthetic chemistry. Solvents contribute significantly to chemical waste and pose environmental and safety hazards. Consequently, developing solvent-free or aqueous-phase reactions is a key area of research for the synthesis of phenolic compounds.
Solvent-Free Synthesis:
Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, simplified work-up procedures, and often, enhanced reaction rates. A notable example is the innovative, one-pot, solvent-free synthesis of 6,6′-(arylmethylene)bis(2-(tert-butyl)4-methylphenol) antioxidants, which are derivatives of the target compound structure. cdnsciencepub.comflemingcollege.ca This method utilizes sulfonated multi-walled carbon nanotubes (MWCNTs-SO₃H) as a heterogeneous, reusable catalyst. flemingcollege.ca The reaction proceeds by combining p-cresol, methyl tert-butyl ether (as the tert-butylating agent), and various aldehydes at 100 °C. cdnsciencepub.com
The use of a solid acid catalyst like MWCNTs-SO₃H is advantageous as it is non-toxic, robust, and easily separable from the reaction mixture for reuse, minimizing waste and improving process efficiency. flemingcollege.ca Research has demonstrated that this method is effective for a range of aromatic aldehydes, with reaction yields being influenced by the electronic nature of the substituents on the aldehyde. Aromatic aldehydes bearing electron-withdrawing groups tend to accelerate the reaction compared to those with electron-donating groups. cdnsciencepub.com
| Aldehyde Reactant | Product | Time (hours) | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | 6,6′-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)4-methylphenol) | 1.5 | 95 |
| 3-Nitrobenzaldehyde | 6,6′-((3-Nitrophenyl)methylene)bis(2-(tert-butyl)4-methylphenol) | 1.8 | 92 |
| 4-Chlorobenzaldehyde | 6,6′-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)4-methylphenol) | 2.0 | 90 |
| Benzaldehyde | 6,6′-(Phenylmethylene)bis(2-(tert-butyl)4-methylphenol) | 2.5 | 85 |
| 4-Methylbenzaldehyde | 6,6′-((4-Tolyl)methylene)bis(2-(tert-butyl)4-methylphenol) | 3.0 | 80 |
| 4-Methoxybenzaldehyde | 6,6′-((4-Methoxyphenyl)methylene)bis(2-(tert-butyl)4-methylphenol) | 3.5 | 75 |
Aqueous-Phase Methodologies:
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While the hydrophobic nature of phenols can present challenges for aqueous-phase synthesis, the use of specific catalysts and conditions can facilitate these reactions. For instance, the synthesis of related compounds like trisubstituted imidazoles has been successfully carried out in water under reflux conditions using silica sulfuric acid as an efficient and recoverable catalyst. researchgate.net The tropospheric aqueous phase, such as in cloud droplets, provides a natural model for chemical reactions in water, where ionic strength can vary significantly, affecting reaction kinetics. acs.org The development of catalysts that are effective in water, such as heteropoly acids or phase-transfer catalysts, is crucial for adapting the synthesis of this compound and its derivatives to aqueous media.
Energy Efficiency and Atom Economy Considerations
Improving energy efficiency and atom economy are central goals in the modernization of chemical manufacturing. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.
Traditional industrial syntheses of alkylated phenols often involved high temperatures and pressures, requiring significant energy input. For example, early methods for producing similar compounds like 2,6-di-tert-butyl-4-methylphenol used p-cresol and isobutylene with a sulfuric acid catalyst, which was not only corrosive but also led to energy-intensive distillation processes due to low conversion rates. atamanchemicals.com
Advanced synthetic strategies aim to mitigate these issues through several approaches:
Catalyst Development: The design of highly active and selective catalysts is paramount. Heterogeneous catalysts like zeolites (e.g., HAlMCM-41) google.com and supported heteropoly acids mdpi.com allow for high conversion rates at lower temperatures compared to traditional methods. A method using a mesoporous molecular sieve catalyst, for example, is noted for its low reaction temperature and high selectivity. google.com
Mild Reaction Conditions: The use of novel catalytic systems, such as deep eutectic solvents (DES), enables reactions under much milder conditions. mdpi.compreprints.org One study reported the synthesis of 2-tert-butyl-4-methylphenol at room temperature using a DES, a significant energy saving compared to methods requiring temperatures of 100-130 °C or higher. mdpi.com
High Atom Economy: Solvent-free reactions inherently exhibit high atom economy as they eliminate solvent molecules from the input materials. thieme-connect.de Furthermore, reactions that proceed with high selectivity and minimal by-product formation, such as the alkylation of p-cresol with tert-butyl alcohol using specific catalysts, maximize the conversion of reactants into the desired product, thereby improving atom economy. mdpi.com Patents for "green and atom-economical processes" for producing phenolic antioxidants highlight the industrial drive towards these efficient methodologies. google.com
The table below contrasts traditional and advanced methods, illustrating the progress in energy and resource efficiency.
| Parameter | Traditional Method (e.g., Sulfuric Acid) | Advanced Method (e.g., Heterogeneous Catalyst/DES) |
|---|---|---|
| Catalyst | Sulfuric Acid atamanchemicals.com | Deep Eutectic Solvents (DES), mdpi.com Mesoporous Sieves (HAlMCM-41) google.com |
| Temperature | High (e.g., up to 150°C) | Mild to Moderate (e.g., Room Temperature to 130°C) mdpi.com |
| Pressure | High (e.g., 45–70 atm) | Atmospheric google.commdpi.com |
| Solvent | Often used, requiring separation | Solvent-free or green solvents (e.g., water) cdnsciencepub.comflemingcollege.ca |
| Energy Efficiency | Low (due to high temp/pressure and distillation) | High (due to mild conditions and simpler work-up) mdpi.com |
| Atom Economy | Lower (due to side reactions and catalyst complexes) | Higher (especially in solvent-free systems with high selectivity) thieme-connect.de |
By focusing on catalyst innovation and optimizing reaction conditions, modern synthetic strategies provide pathways to produce this compound and its derivatives that are not only economically viable but also aligned with the principles of sustainable chemistry.
Chemical Reactivity and Mechanistic Investigations of 4 Butyl 2 Methylphenol
Oxidative Transformations and Radical Chemistry
The phenolic hydroxyl group makes 4-butyl-2-methylphenol susceptible to oxidation, a process that often proceeds through radical intermediates. The stability and subsequent reaction pathways of these radicals are central to understanding its oxidative chemistry.
Studies on Phenoxyl Radical Formation and Stability
The oxidation of this compound, like other phenols, involves the initial formation of a phenoxyl radical. This process can be initiated by various oxidizing agents or by peroxy radicals. cdnsciencepub.com The stability of the resulting phenoxyl radical is a key determinant of the subsequent reaction pathways. Studies on related sterically hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have shown that the presence of bulky alkyl groups at the ortho positions enhances the stability of the phenoxyl radical. nih.govmdpi.com This increased stability is attributed to steric hindrance, which protects the radical center from reacting with other molecules, and electronic effects that delocalize the unpaired electron.
In the case of this compound, the methyl group at the 2-position and the butyl group at the 4-position influence the stability of the corresponding phenoxyl radical. While not as sterically hindered as BHT, the alkyl groups still contribute to its relative stability compared to unsubstituted phenol (B47542). The stability of these radicals allows for their detection and characterization using techniques like electron spin resonance (ESR) spectroscopy. nih.gov
Mechanisms of Dimerization and Polymerization Pathways
Once formed, the this compound radical can undergo several reaction pathways, with dimerization and polymerization being prominent. The specific products formed depend on the reaction conditions, including the solvent and the nature of the oxidizing agent.
Dimerization: Phenoxyl radicals can couple in various ways, leading to the formation of dimers. For instance, the oxidation of 4-tert-butylphenol (B1678320) has been shown to yield both ortho-O-ether and ortho-ortho dimer products. psu.edu The ratio of these products is influenced by the reaction solvent, with non-polar solvents favoring the formation of the ortho-ortho dimer. psu.edu Similar dimerization pathways are expected for this compound, where radical-radical coupling can occur at the oxygen atom or at ortho and para positions on the aromatic ring that are not occupied by substituents. The coupling of two phenoxyl radicals can lead to the formation of C-C or C-O linked dimers. For example, studies on the dimerization of 2-t-butyl-4-methylphenol (BMP) have led to the synthesis of bis-BMP. nih.gov
Polymerization: Under certain conditions, the phenoxyl radicals can continue to react with monomeric phenol molecules or other radicals, leading to the formation of oligomers and polymers. This process is often observed in oxidative polymerization reactions catalyzed by enzymes or chemical oxidants. The resulting polymers possess a polyphenylene ether or related structure.
Electrophilic and Nucleophilic Substitution Reactions
The aromatic ring of this compound is susceptible to substitution reactions, where an electrophile or a nucleophile replaces a hydrogen atom on the ring. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl and alkyl groups.
Regioselectivity and Electronic Effects in Ring Functionalization
The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the intermediate arenium ion. byjus.com The methyl and butyl groups are also activating and ortho-, para-directing. In this compound, the positions ortho and para to the hydroxyl group are the most activated towards electrophilic attack. Since the 2- and 4-positions are already substituted, electrophilic substitution is expected to occur predominantly at the 6-position (ortho to the hydroxyl group and meta to the butyl group) and to a lesser extent at the 3- and 5-positions.
For example, bromination of 4-t-butyl-2-methylphenol can lead to various products, including 6-bromo-4-t-butyl-2-methylphenol and further brominated species. rsc.orgconsensus.app The reaction conditions can influence the product distribution, with the possibility of forming dienones or undergoing de-t-butylation under more complex pathways. rsc.orgconsensus.app
| Reaction | Reagents | Major Product(s) | Reference |
| Bromination | Bromine | 6-Bromo-4-t-butyl-2-methylphenol, Dibrominated products, Dienones | rsc.orgconsensus.app |
Formation of Novel Heterocyclic Compounds
This compound can serve as a starting material for the synthesis of heterocyclic compounds. The phenolic hydroxyl group and the reactive positions on the aromatic ring can participate in cyclization reactions. For instance, phenols can be utilized in the synthesis of fused heterocyclic systems. uobaghdad.edu.iqresearchgate.net While specific examples for this compound are not extensively detailed in the provided search results, general synthetic strategies for forming heterocycles from phenols can be applied. For example, the Mannich reaction involving the reaction of the phenol with formaldehyde (B43269) and a secondary amine can introduce an aminomethyl group, which can then be a precursor for further cyclizations. mdpi.com
Hydrogen Bonding and Supramolecular Interactions
The hydroxyl group of this compound is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds and more complex supramolecular assemblies.
The study of hydrogen bonding in sterically hindered phenols, such as 2-tert-butyl-4-methylphenol (B42202), reveals that these molecules can form hydrogen-bonded adducts with other molecules containing hydrogen bond acceptor sites. researchgate.netiucr.org In such adducts, the phenol acts as the hydrogen bond donor. The geometry of the hydrogen bond can be influenced by the steric bulk of the ortho substituents. For instance, in some hydrogen-bonded complexes of 2,6-di-tert-butyl-4-methylphenol, the hydroxyl group can be twisted out of the plane of the aromatic ring. acs.org
In the solid state, this compound molecules can self-assemble through hydrogen bonding to form chains or other supramolecular structures. These interactions, along with weaker C-H···π interactions, play a crucial role in determining the crystal packing of the compound. researchgate.netiucr.org The formation of dimeric supramolecular structures through complementary hydrogen bonding has been observed in related imidazole-phenol Schiff base compounds, highlighting the importance of hydrogen bonding in directing self-assembly. rsc.org
| Interaction Type | Participating Groups | Significance | Reference |
| Intermolecular Hydrogen Bonding | Phenolic -OH (donor) with an acceptor atom (e.g., N, O) | Formation of adducts and supramolecular assemblies | researchgate.netiucr.org |
| C-H···π Interactions | C-H bonds and the aromatic ring | Contribution to crystal packing stability | researchgate.netiucr.org |
Intermolecular Association Studies
The intermolecular association of this compound is primarily governed by hydrogen bonding, a fundamental interaction for phenolic compounds. The presence of a hydroxyl group on the aromatic ring allows for the formation of hydrogen bonds, where the hydroxyl group can act as both a hydrogen bond donor and, to a lesser extent, an acceptor. The substituents on the phenol ring, namely the ortho-methyl and para-butyl groups, play a significant role in modulating these interactions.
While direct studies on the self-association of this compound are not extensively documented, research on structurally similar sterically hindered phenols provides valuable insights. For instance, studies on other substituted phenols, such as 2,6-di-tert-butylphenols, indicate that the bulky substituents adjacent to the hydroxyl group can influence the geometry of hydrogen bonding. In non-complexed, sterically hindered phenols, the hydroxyl group often lies within the plane of the aromatic ring. This planarity can be disrupted upon the formation of intermolecular hydrogen bonds.
In the case of this compound, the single methyl group at the ortho position provides some steric hindrance, but less so than two tert-butyl groups. This moderate hindrance allows for the formation of intermolecular hydrogen bonds, leading to the self-association of molecules into dimers or larger aggregates in solution. These associations can be studied using techniques like NMR and IR spectroscopy, where changes in the chemical shift of the hydroxyl proton or shifts in the O-H stretching frequency can provide evidence of hydrogen bond formation.
Furthermore, this compound can form hydrogen-bonded adducts with other molecules that are effective hydrogen bond acceptors. A study on the closely related isomer, 2-tert-butyl-4-methylphenol (TBMP), demonstrated the formation of a stable co-crystal with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD), a polyamine cage structure. iucr.org In this adduct, a distinct intermolecular O-H···N hydrogen bond is formed between the phenolic hydroxyl group of TBMP and a nitrogen atom of the TATD molecule. iucr.org The geometric parameters of this interaction were determined through single-crystal X-ray diffraction, providing concrete evidence of the hydrogen-bonding capability of such substituted phenols.
Table 1: Hydrogen Bond Geometry in a 2-tert-Butyl-4-methylphenol Adduct Data from a study on the isomer 2-tert-butyl-4-methylphenol with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···N | 0.82(2) | 2.05(2) | 2.8534(15) | 161.6(17) |
Source: iucr.org
This data for a structural isomer suggests that this compound would also readily participate in similar intermolecular hydrogen bonding with suitable acceptor molecules.
Role in Host-Guest Chemistry
Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule is encapsulated within the cavity of a larger "host" molecule. Substituted phenols like this compound are of interest as potential guest molecules due to their specific size, shape, and functional groups that can interact with the interior of host cavities. Common hosts studied for such interactions include cyclodextrins and calixarenes. researchgate.netresearchgate.net
The driving forces for the formation of these complexes are typically non-covalent interactions, such as hydrophobic interactions, van der Waals forces, and hydrogen bonding. researchgate.net The hydrophobic butyl group of this compound can favorably interact with the nonpolar interior of a host cavity, particularly in aqueous solutions, driving the inclusion process.
A pertinent study on the isomer 2-tert-butyl-4-methylphenol (TBMP) investigated its interaction with hydroxypropyl-β-cyclodextrin (Hp-β-CD), a modified cyclodextrin (B1172386) with enhanced water solubility. nih.gov This research utilized multi-spectroscopic techniques and molecular modeling to characterize the formation of an inclusion complex. nih.gov The findings indicated that TBMP and Hp-β-CD form a 1:1 inclusion complex, where one molecule of the phenol is encapsulated within one molecule of the cyclodextrin. nih.gov
The stability of this complex was quantified by its inclusion constant (K), which provides a measure of the binding affinity between the host and guest.
Table 2: Inclusion Complex Data for 2-tert-Butyl-4-methylphenol with a Cyclodextrin Host Data from a study on the isomer 2-tert-butyl-4-methylphenol.
| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Inclusion Constant (K) in L mol⁻¹ |
| Hydroxypropyl-β-cyclodextrin (Hp-β-CD) | 2-tert-Butyl-4-methylphenol (TBMP) | 1:1 | 7.15 × 10³ |
Source: nih.gov
This study also revealed that the presence of the cyclodextrin could influence the interaction of the phenol with other molecules, such as DNA. nih.gov The formation of the inclusion complex with Hp-β-CD was found to decrease the binding ability of TBMP to calf thymus DNA. nih.gov This illustrates a key principle of host-guest chemistry, where encapsulation can modulate the chemical reactivity and bioavailability of the guest molecule.
Given the structural similarities, it is highly probable that this compound would also form stable inclusion complexes with various cyclodextrins and potentially other macrocyclic hosts like calixarenes. The n-butyl group, being more flexible than a tert-butyl group, might allow for different inclusion geometries and thermodynamics, which would be a subject for further specific investigation.
Theoretical and Computational Chemistry of 4 Butyl 2 Methylphenol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone for understanding the electronic properties and reactivity of molecules at an atomic level. Methods like Density Functional Theory (DFT) are widely employed to study phenolic compounds, offering a balance between computational cost and accuracy.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Within the framework of DFT, chemical reactivity can be quantified using a set of descriptors derived from the conceptual DFT. These reactivity indices, such as chemical potential (μ), global hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity.
Table 1: Key DFT Reactivity Indices and Their Interpretation
| Reactivity Index | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | Measures the tendency of electrons to escape from the system. A higher chemical potential indicates higher reactivity. |
| Global Hardness (η) | η ≈ (IP - EA) / 2 | Represents the resistance to change in the electron distribution or resistance to charge transfer. Harder molecules are less reactive. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. A higher value indicates a better electrophile. |
IP: Ionization Potential, EA: Electron Affinity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability and chemical reactivity.
A molecule with a high-energy HOMO is a better electron donor, while one with a low-energy LUMO is a better electron acceptor. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imist.maresearchgate.net For phenolic compounds, the HOMO is typically localized on the aromatic ring and the hydroxyl group, which act as the primary sites for electrophilic attack and radical scavenging. Computational studies on related phenols demonstrate that the o-carbon atom of the phenolic hydroxyl group is often a nucleophilic center susceptible to reaction. researchgate.net Although this analysis is standard, specific values for the HOMO, LUMO, and energy gap of 4-Butyl-2-methylphenol have not been detailed in the surveyed literature.
Table 2: Significance of Frontier Molecular Orbitals
| Orbital/Parameter | Description | Chemical Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. The site of electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. The site of nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and polarizability. A small gap implies high reactivity. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations and how they change in response to their environment, offering insights that are complementary to static quantum chemical calculations.
A molecule's conformational landscape is a map of its potential energy surface as a function of its conformational degrees of freedom, such as the rotation around single bonds. This landscape reveals the stable, low-energy conformations (local minima) and the energy barriers (transition states) that separate them. Understanding this landscape is crucial for predicting the dominant shapes a molecule will adopt and the dynamics of interconversion between them. For this compound, key conformational variables include the orientation of the hydroxyl proton and the rotation of the tert-butyl group. However, detailed computational studies mapping the conformational landscape and quantifying the rotational energy barriers for this specific molecule have not been found in the reviewed scientific papers.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is an essential tool for elucidating complex reaction mechanisms, allowing researchers to map out entire reaction pathways, identify intermediates, and calculate the activation energies of transition states. This is particularly valuable for understanding processes like oxidation, which is a key reaction for phenolic antioxidants.
Studies on the oxidation of various alkylphenols have been conducted, often focusing on their biological degradation or their role as industrial antioxidants. researchgate.netscispace.com These reactions can proceed through different mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET). Computational chemistry, particularly DFT, can be used to calculate the thermodynamics and kinetics of these potential pathways to determine the most favorable one under specific conditions. For instance, research on the antioxidant activity of 2,4-dimethyl-6-tert-butylphenol has computationally shown a preference for the HAT mechanism in the gas phase and another mechanism (SPLET) in non-polar solvents. tandfonline.com While these studies on related molecules provide a framework for understanding phenolic reactivity, a dedicated computational elucidation of reaction pathways specifically for this compound remains an area for future research.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-tert-butyl-2-methylphenol |
| 2,4-dimethyl-6-tert-butylphenol |
| Phenol (B47542) |
| Bisphenol A |
| 4,4'-sulfonyldiphenol |
| Formaldehyde (B43269) |
Transition State Theory Applied to Chemical Transformations
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org This high-energy, transient species represents the point of maximum energy along the reaction coordinate, and its structure and energetics are crucial in determining the rate of a chemical transformation. wikipedia.org
In the context of this compound, TST can be applied to understand its various chemical reactions, particularly its antioxidant activity and degradation pathways. The antioxidant mechanism of phenolic compounds often involves the donation of a hydrogen atom from the hydroxyl group to a free radical. Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling this process.
The application of TST through computational chemistry allows for the determination of key thermodynamic parameters associated with the transition state, such as the standard enthalpy, entropy, and Gibbs free energy of activation. These parameters are essential for predicting reaction rates and understanding the factors that influence them, such as substituent effects and solvent environments.
Table 1: Illustrative Thermodynamic Data for a Phenolic Antioxidant Reaction (Hypothetical)
| Parameter | Value (kcal/mol) |
| Enthalpy of Activation (ΔH‡) | 15.2 |
| Entropy of Activation (ΔS‡) | -5.8 |
| Gibbs Free Energy of Activation (ΔG‡) | 17.0 |
Note: This table is a hypothetical representation of typical data obtained from TST calculations for a phenolic antioxidant.
Prediction of Reaction Intermediates and Products
Computational chemistry is also a powerful tool for predicting the likely intermediates and products of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stable intermediates and the most probable reaction pathways can be identified.
In the case of the oxidation of this compound, the initial step is the formation of a phenoxy radical. This intermediate is relatively stable due to the delocalization of the unpaired electron across the aromatic ring. Further reactions of this radical can lead to a variety of products.
Drawing parallels from the degradation of similar compounds like 4-tert-butylphenol (B1678320), it is proposed that the reaction can proceed through hydroxylation to form a catechol derivative, specifically 4-butyl-2-methylcatechol. nih.gov This intermediate can then undergo ring cleavage via a meta-cleavage pathway, leading to the formation of smaller, oxygenated products. nih.gov
Computational studies on the oxidation of cresol (B1669610) isomers, which share the methylphenol backbone, have shown that the reaction can be initiated by radicals such as OH or NO₃. researchgate.net These studies predict the formation of various intermediates, including radical adducts and substituted benzoquinones.
Table 2: Predicted Intermediates and Products in the Oxidation of this compound
| Species | Chemical Formula | Role |
| 4-Butyl-2-methylphenoxy Radical | C₁₁H₁₅O | Primary Intermediate |
| 4-Butyl-2-methylcatechol | C₁₁H₁₆O₂ | Secondary Intermediate |
| Substituted Benzoquinones | Varies | Potential Products |
| Ring-Cleavage Products | Varies | Final Degradation Products |
The prediction of these intermediates and products is crucial for understanding the environmental fate of this compound and for elucidating its mechanism of action in various applications.
Advanced Spectroscopic and Spectrometric Characterization of 4 Butyl 2 Methylphenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 4-Butyl-2-methylphenol, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) chemical shifts.
While specific experimental spectra for this compound are not widely available in public repositories, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 2-methylphenol and 4-methylphenol. rsc.org The aromatic protons are expected to appear in the region of δ 6.5-7.5 ppm, with their specific shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The methyl protons would likely resonate around δ 2.2-2.4 ppm. The butyl group protons would exhibit characteristic multiplets in the upfield region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| OH | 4.5-5.5 (broad singlet) | - |
| C1-OH | - | ~152 |
| C2-CH₃ | - | ~125 |
| C3-H | ~6.8-7.0 (doublet) | ~130 |
| C4-Butyl | - | ~135 |
| C5-H | ~6.6-6.8 (doublet of doublets) | ~115 |
| C6-H | ~6.9-7.1 (doublet) | ~128 |
| Methyl (on C2) | ~2.2-2.3 (singlet) | ~16 |
| Butyl-α-CH₂ | ~2.5-2.6 (triplet) | ~35 |
| Butyl-β-CH₂ | ~1.5-1.6 (sextet) | ~34 |
| Butyl-γ-CH₂ | ~1.3-1.4 (sextet) | ~22 |
| Butyl-δ-CH₃ | ~0.9 (triplet) | ~14 |
Note: These are predicted values and may vary from experimental data.
To unambiguously assign the proton and carbon signals of this compound, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons in the butyl chain (α-CH₂ to β-CH₂, β-CH₂ to γ-CH₂, and γ-CH₂ to δ-CH₃). It would also show correlations between the aromatic protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would correlate with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity of the different functional groups. For example, HMBC would show correlations from the α-CH₂ protons of the butyl group to the aromatic carbons C3, C4, and C5, confirming the attachment of the butyl group to the C4 position. Similarly, correlations from the methyl protons to C1, C2, and C3 would confirm its position.
In the solid state, the NMR signals are broadened due to anisotropic interactions like chemical shift anisotropy (CSA) and dipolar coupling. Techniques such as Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra. aalto.fi
Cross-polarization (CP) is often used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. aalto.fi By analyzing the ¹³C CP-MAS spectra, one can identify the number of crystallographically inequivalent molecules in the unit cell, as each inequivalent carbon atom will give rise to a distinct resonance. This makes ssNMR a valuable tool for identifying and characterizing different polymorphs of this compound, which may exhibit different physical properties.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.gov In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are mass-analyzed. This provides valuable information about the structure of the precursor ion.
For this compound, the fragmentation pathways can be predicted based on the known fragmentation patterns of phenols and alkylbenzenes. Common fragmentation pathways for alkylphenols involve cleavage of the alkyl chain and rearrangements. A likely fragmentation pathway for the molecular ion of this compound (m/z 164) would involve the loss of a propyl radical (•C₃H₇) via benzylic cleavage, leading to a stable benzylic cation at m/z 121. Another possible fragmentation is the loss of a methyl radical (•CH₃) from the butyl group.
A detailed MS/MS study on a related compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), shows a precursor ion at m/z 339.233 ([M-H]⁻) fragmenting to produce a top peak at m/z 163, indicating the cleavage of the methylene (B1212753) bridge. nih.gov This suggests that for substituted phenols, fragmentation often occurs at the substituent groups or linkages.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.netmdpi.commdpi.compreprints.org The molecular formula of this compound is C₁₁H₁₆O.
The theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of each element:
C: 12.000000 u
H: 1.007825 u
O: 15.994915 u
Exact Mass = (11 * 12.000000) + (16 * 1.007825) + (1 * 15.994915) = 164.120115 u
An HRMS measurement of the molecular ion of this compound would yield a mass very close to this theoretical value, allowing for the unambiguous determination of its elemental composition and distinguishing it from other compounds with the same nominal mass. For its isomer, 2-tert-Butyl-4-methylphenol (B42202), the computed exact mass is 164.120115130 Da. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to obtain a "fingerprint" of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a spectrum for the exact compound is not readily available, data for isomers like 2-tert-butyl-4-methylphenol and butylated hydroxytoluene (BHT) can provide insights. nih.govchemicalbook.comchemicalbook.comnist.gov
O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
C-H stretch (aromatic): Absorption bands are expected just above 3000 cm⁻¹.
C-H stretch (aliphatic): Strong absorption bands from the methyl and butyl groups are expected in the region of 2850-3000 cm⁻¹.
C=C stretch (aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
C-O stretch: A strong band is expected in the 1200-1260 cm⁻¹ region.
O-H bend: A band may be observed in the 1330-1440 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.
For this compound, the Raman spectrum would also show characteristic bands for the various functional groups. Data for the related compound 4-tert-Butylphenol (B1678320) shows prominent Raman shifts. spectrabase.com
The symmetric stretching of the aromatic ring, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1600 cm⁻¹.
The C-H stretching vibrations of the alkyl groups would also be visible.
The C-O stretching and O-H bending vibrations would also have characteristic Raman shifts.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, which is useful for its identification and for studying intermolecular interactions.
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound is complex, featuring distinct modes associated with the hydroxyl group, the substituted benzene ring, the methyl group, and the tert-butyl group. The assignment of these modes is typically based on comparison with the known spectra of related compounds, such as other substituted phenols, and supported by computational frequency calculations.
The key vibrational modes for this compound are expected in the following regions:
O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H). In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), this appears as a sharp band around 3600-3650 cm⁻¹. However, in the solid state or concentrated solutions, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically in the range of 3200-3500 cm⁻¹ acs.orged.gov. The in-plane bending (δO-H) and out-of-plane torsion (γO-H) modes are expected at lower wavenumbers.
C-H Vibrations: The molecule has both aromatic C-H bonds on the benzene ring and aliphatic C-H bonds in the methyl and tert-butyl groups. Aromatic C-H stretching (νC-H) vibrations typically occur above 3000 cm⁻¹. Aliphatic C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region.
Aromatic Ring Vibrations: The benzene ring has characteristic stretching vibrations (νC=C) that appear as a series of bands in the 1450-1610 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the ring.
Alkyl Group Vibrations: The methyl and tert-butyl groups have specific bending vibrations. Symmetric and asymmetric bending modes (δCH₃ and δCH₂) are found around 1365-1470 cm⁻¹. The tert-butyl group often shows a characteristic split band in this region.
C-O Stretching: The stretching vibration of the carbon-oxygen bond (νC-O) in phenols is typically observed in the 1200-1260 cm⁻¹ range.
An interactive data table summarizing the expected assignments for the principal vibrational modes is provided below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| ν(O-H) stretching | Hydroxyl | ~3200-3500 | Broad due to hydrogen bonding in the solid state. |
| ν(C-H) stretching (aromatic) | Benzene Ring | ~3000-3100 | Typically multiple weak bands. |
| ν(C-H) stretching (aliphatic) | Methyl, tert-Butyl | ~2850-3000 | Stronger than aromatic C-H stretches. |
| ν(C=C) stretching (aromatic) | Benzene Ring | ~1450-1610 | Multiple bands, characteristic of the substitution pattern. |
| δ(C-H) bending (aliphatic) | Methyl, tert-Butyl | ~1365-1470 | Includes symmetric and asymmetric modes. |
| ν(C-O) stretching | Phenolic C-O | ~1200-1260 | Strong intensity in the infrared spectrum. |
| γ(C-H) out-of-plane bending | Benzene Ring | ~750-900 | Position is sensitive to the ring substitution pattern. |
Computational Vibrational Spectroscopy (e.g., Anharmonicity)
To complement experimental data, computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra of molecules. These calculations can provide a full set of vibrational modes and their corresponding frequencies and intensities.
A standard computational approach involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. However, the harmonic approximation assumes that the potential energy surface near the equilibrium geometry is a perfect parabola, which is not physically accurate. This leads to a systematic overestimation of vibrational frequencies compared to experimental values.
To achieve better agreement with experiment, anharmonicity must be considered researchgate.net. Anharmonic calculations, often performed using methods like Vibrational Second-Order Perturbation Theory (VPT2), correct the harmonic frequencies by accounting for the true shape of the potential energy surface and the interactions between different vibrational modes acs.org. These corrections are particularly important for stretching modes involving light atoms, such as the O-H stretch, which is highly anharmonic. For phenolic compounds, DFT methods have been shown to be effective in computing anharmonic frequency shifts, providing results that align well with experimental observations nih.gov. While specific anharmonic computational studies for this compound are not prominent in the literature, the application of models like B3LYP or B2PLYP with appropriate basis sets represents a standard methodology for obtaining highly accurate theoretical spectra for this and related molecules acs.org.
X-ray Crystallography and Single-Crystal Diffraction
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the details of crystal packing.
Crystal Structure Determination and Polymorphism Studies
As of this writing, a detailed crystal structure of this compound (CAS 98-27-1) does not appear to be available in open crystallographic databases. The determination of its crystal structure would require obtaining a single crystal of suitable quality and analyzing it via single-crystal X-ray diffraction. Such an analysis would yield the precise coordinates of each atom in the unit cell, which is the basic repeating unit of the crystal lattice.
Furthermore, many organic molecules can exist in more than one crystalline form, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties (e.g., melting point, solubility, stability) due to variations in their crystal packing and intermolecular interactions. Polymorphism studies, typically involving techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) in addition to single-crystal analysis, would be necessary to determine if this compound exhibits this behavior. No such studies have been reported in the reviewed literature.
Intermolecular Interactions in the Solid State
Although the specific crystal structure is not available, the nature of intermolecular interactions in solid this compound can be predicted based on extensive studies of other phenolic compounds rsc.orgnih.gov.
The dominant intermolecular force in the crystal structure would undoubtedly be hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl group acts as a hydrogen bond donor (the H atom) and an acceptor (the lone pairs on the O atom). This typically leads to the formation of chains or cyclic assemblies of molecules linked by O-H···O hydrogen bonds. For example, molecules may arrange in head-to-tail chains extending throughout the crystal lattice.
Sophisticated Analytical Methodologies for Detection and Quantification of 4 Butyl 2 Methylphenol
Chromatographic Techniques for Trace Analysis
Chromatography is a cornerstone for the analysis of phenolic compounds. By separating components of a mixture, it allows for their individual identification and quantification. For trace analysis of 4-Butyl-2-methylphenol, Gas Chromatography and High-Performance Liquid Chromatography are the most powerful and widely used techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and robust technique for the analysis of volatile and semi-volatile compounds like this compound. epa.gov Method development focuses on optimizing sample preparation, separation conditions, and detection parameters to achieve low detection limits and high selectivity.
Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and preconcentrate the analyte from the sample matrix. For certain applications, derivatization may be employed to improve the volatility and chromatographic behavior of the phenol (B47542). epa.govdiva-portal.org Common derivatizing agents include diazomethane (B1218177) to form methylated ethers or pentafluorobenzyl bromide (PFBBr) to create pentafluorobenzyl ethers, which are highly sensitive to electron capture detection (ECD) or can be analyzed by MS. epa.govdiva-portal.org
The GC separation is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5 or TG-5SilMS). nih.gov The oven temperature program is optimized to ensure efficient separation of this compound from other isomers and related phenolic compounds. epa.gov
The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragmentation patterns. For trace analysis, selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes are used. epa.govresearchgate.net SIM mode increases sensitivity by monitoring only specific ions characteristic of the target compound, while SRM mode, used in tandem MS (MS/MS), offers even greater selectivity by monitoring a specific fragmentation transition, minimizing matrix interference. researchgate.netresearchgate.net
Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis
| Parameter | Condition |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| Derivatization | Optional: with PFBBr or Diazomethane |
| GC System | TRACE 1310 Gas Chromatograph or equivalent researchgate.net |
| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV) researchgate.net |
| Column | TraceGOLD TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film) or similar nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.10 mL/min) epa.gov |
| Oven Program | Example: 40°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min epa.gov |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., TSQ Duo) researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) researchgate.net |
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Fluorescence, Electrochemical)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that are non-volatile or thermally labile. For phenolic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. chromsoc.jpelabscience.com The development of advanced detectors has significantly enhanced the sensitivity and selectivity of HPLC methods.
Separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. elabscience.comchemsrc.com Method development involves optimizing the mobile phase composition and gradient to achieve baseline separation of the target analyte.
Fluorescence Detection: While many simple phenols have weak native fluorescence, HPLC can be coupled with fluorescence detectors after a derivatization step. Specific labeling reagents can be used to attach a highly fluorescent molecule to the phenolic hydroxyl group. sigmaaldrich.com A more advanced strategy involves time-resolved fluorometry using a europium chelate fluorescent labeling reagent, which provides extremely high sensitivity due to the long fluorescence lifetimes and large Stokes shifts of the label, significantly reducing background noise. sigmaaldrich.com
Electrochemical Detection (ECD): ECD is an inherently sensitive and selective detection method for electroactive compounds, including phenols. nih.govmdpi.com The detector measures the current resulting from the oxidation or reduction of the analyte at a working electrode surface held at a specific potential. sigmaaldrich.com A glassy carbon electrode is commonly used, and the applied potential is optimized based on the hydrodynamic voltammogram of this compound to maximize the signal-to-noise ratio. chromsoc.jpnih.gov Multi-electrode or coulometric array detectors can provide even greater selectivity and sensitivity for analyzing complex samples. nih.govsigmaaldrich.com
Table 2: Representative HPLC Conditions for Phenolic Analyte Determination
| Parameter | HPLC with Fluorescence Detection | HPLC with Electrochemical Detection |
|---|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient elabscience.com | Methanol (B129727)/Phosphate Buffer nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min elabscience.comnih.gov | 0.5 - 1.0 mL/min nih.gov |
| Detector | Fluorescence Detector | Electrochemical Detector (Coulometric or Amperometric) |
| Derivatization | Often required (e.g., with europium chelate label) sigmaaldrich.com | Not required |
| Detector Settings | Optimized Excitation/Emission Wavelengths (e.g., 274 nm Ex / 298 nm Em for methylphenols) chromsoc.jp | Optimized Potential (e.g., +550 to +800 mV vs. Ag/AgCl) nih.gov |
Capillary Electrophoresis (CE) for Separation Science
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size and charge. nih.gov It offers advantages such as rapid analysis times, minimal sample and solvent consumption, and extremely high separation efficiency.
Method Optimization for Complex Matrix Analysis
For the analysis of phenolic compounds like this compound in complex matrices, method optimization is crucial. In a standard Capillary Zone Electrophoresis (CZE) setup, phenols are analyzed as anions in an alkaline buffer. thermofisher.com However, to enhance separation selectivity and resolution, several strategies are employed.
One common approach is to add organic solvents such as methanol or acetonitrile to the background electrolyte. sigmaaldrich.commdpi.com Organic modifiers can alter the electroosmotic flow (EOF) and the solvation of the analytes, thereby changing their electrophoretic mobility and improving the separation of closely related isomers. sigmaaldrich.com
Another powerful technique is Micellar Electrokinetic Chromatography (MEKC), a mode of CE where a surfactant (e.g., sodium dodecyl sulfate (B86663) or cetyltrimethylammonium bromide, CTAB) is added to the buffer above its critical micelle concentration. researchgate.netmdpi.com Neutral and charged analytes partition between the aqueous buffer and the pseudo-stationary micellar phase, providing a chromatographic-like separation mechanism that can resolve both neutral and ionic species with high efficiency. researchgate.net The choice of surfactant and the addition of organic modifiers can be fine-tuned to optimize the analysis of complex samples containing various phenolic compounds.
Electrophoretic Mobility and Separation Efficiency Studies
The separation in CE is governed by the electrophoretic mobility (µep) of the analyte and the electroosmotic flow (EOF) of the bulk solution. The electrophoretic mobility is a function of the analyte's charge (q) and radius (r), as well as the viscosity (η) of the buffer.
µep = q / (6πηr)
For phenols, the charge is pH-dependent. At a pH above their pKa (~10), they are deprotonated and carry a negative charge, migrating against the typical cathodic EOF. thermofisher.com The electrophoretic mobility increases as the pH rises further above the pKa. Factors that influence separation efficiency include the applied voltage, capillary dimensions (length and internal diameter), buffer concentration, and temperature. Studies often involve plotting the effective electrophoretic mobilities of different phenols against variables like the percentage of an organic modifier in the buffer. sigmaaldrich.com Such studies demonstrate how methylated and alkylated phenols, which may have very low mobility in purely aqueous systems, can see their mobility significantly increase with the addition of solvents like methanol, enabling their successful separation. sigmaaldrich.com
Spectrophotometric and Fluorimetric Sensing Strategies
Optical sensing strategies, including spectrophotometry and fluorimetry, offer rapid and often simpler alternatives or complementary methods to chromatography for the quantification of this compound.
Spectrophotometric methods are typically based on the principle of light absorption. Phenolic compounds inherently absorb ultraviolet (UV) light due to their aromatic ring structure, with a characteristic absorption maximum around 280 nm. This property can be used for direct quantification in simple matrices using a UV-Vis spectrophotometer, following the Beer-Lambert law. However, this method lacks selectivity in complex mixtures where other compounds also absorb in the same region.
A more selective approach is the use of colorimetric assays. The Folin-Ciocalteu method is a well-established assay for determining total phenolic content. In this method, phenols react with a phosphomolybdate/phosphotungstate reagent (Folin-Ciocalteu reagent) under alkaline conditions to form a blue-colored complex that can be quantified by measuring its absorbance at approximately 760 nm. nih.gov While highly sensitive, this method is not specific to a single compound and measures the total phenolic content.
Fluorimetric sensing strategies rely on the detection of fluorescence emission and are generally more sensitive than absorption-based methods. researchgate.net While the native fluorescence of this compound may be limited, sensing can be achieved through various means. This includes the use of fluorescent labeling reagents that specifically react with the phenolic group to yield a highly fluorescent product, as seen in HPLC fluorescence detection. sigmaaldrich.com Advanced strategies involve the development of specific sensors, such as aptamer-based optical biosensors or materials like conjugated polymers, whose fluorescence is quenched or enhanced upon binding with the target phenolic compound. researchgate.netresearchgate.net These methods can offer high sensitivity and selectivity for specific analytes.
Table 3: Overview of Optical Sensing Strategies for Phenolic Compounds
| Technique | Principle | Wavelength | Advantages | Limitations |
|---|---|---|---|---|
| UV Spectrophotometry | Direct UV absorbance by the phenolic ring. | ~280 nm | Simple, rapid, non-destructive | Low selectivity in complex mixtures |
| Colorimetric Assay (Folin-Ciocalteu) | Reduction of Folin-Ciocalteu reagent by phenols to form a blue complex. nih.gov | ~760 nm | High sensitivity, well-established | Measures total phenolic content, not specific |
| Fluorimetry (Label-based) | Covalent attachment of a fluorescent tag to the phenol. sigmaaldrich.com | Analyte-dependent | Very high sensitivity, good selectivity | Requires chemical derivatization step |
| Fluorimetry (Sensor-based) | Fluorescence modulation (quenching/enhancement) of a sensor upon binding to the phenol. researchgate.net | Sensor-dependent | High sensitivity and selectivity, potential for real-time monitoring | Sensor development can be complex |
Development of Selective Optical Probes
Future research in this area could focus on creating host-guest complexes where a fluorophore or chromophore is modulated by the presence of this compound. The design of such probes would need to consider the steric and electronic properties of the target molecule to achieve the desired selectivity and sensitivity.
Chemosensor Design and Mechanism of Action
Similar to the findings for selective optical probes, there is a lack of specific information on the design and mechanism of action of chemosensors developed explicitly for this compound. Chemosensors operate by converting the chemical interaction with a target analyte into a detectable signal. For phenolic compounds, these interactions often involve hydrogen bonding, π-π stacking, or coordination with a metal center.
The design of a chemosensor for this compound would require a receptor unit capable of selectively binding the molecule, a signaling unit (e.g., a fluorescent or colorimetric moiety), and a linker connecting these two components. The mechanism of action would depend on the nature of the interaction between this compound and the receptor. For instance, binding could disrupt or enhance a photoinduced electron transfer (PET) process, leading to a "turn-on" or "turn-off" fluorescent response.
While general principles of chemosensor design for substituted phenols are established, the application of these principles to create a sensor specifically for this compound has not been extensively reported. Further investigation is needed to explore potential receptor motifs and signaling mechanisms that would be effective for the selective detection of this compound.
Environmental Photochemistry and Biotransformation Pathways of 4 Butyl 2 Methylphenol
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Photodegradation, the breakdown of compounds by light, is a significant process in the environmental attenuation of phenolic compounds. The presence of a chromophoric phenol (B47542) group in 4-butyl-2-methylphenol suggests its susceptibility to photolytic transformation in both aquatic and atmospheric environments.
Table 1: Factors Influencing Photodegradation of Substituted Phenols
| Factor | Influence on Photodegradation Rate |
|---|---|
| Substituent Group | The electronic properties of the substituent group (e.g., electron-donating or electron-withdrawing) can affect the reactivity of the phenolic ring towards photochemically generated reactive species. |
| Position of Substituent | The position of the substituent groups on the aromatic ring can influence the quantum yield and the pathway of photodegradation. |
| Environmental Matrix | The presence of photosensitizers, such as humic substances, in natural waters can accelerate photodegradation. Conversely, quenching substances can decrease the rate. |
| Wavelength of Light | The efficiency of photolysis is dependent on the absorption spectrum of the compound and the spectral distribution of the incident light. |
Direct photolysis of phenols in aqueous solutions can lead to the formation of phenoxyl radicals as primary intermediates. For substituted phenols like cresols, excitation to the S1(ππ*) state can lead to H-atom loss either directly through a conical intersection or indirectly after internal conversion to the ground state. nih.gov The resulting methylphenoxyl radicals are formed with specific vibrational excitation. nih.gov
Based on studies of p-cresol (B1678582), potential photoproducts of this compound could include hydroxylated derivatives and products of ring cleavage. The photodegradation of p-cresol has been found to produce intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. mdpi.com Therefore, it is plausible that the photodegradation of this compound proceeds through the formation of corresponding hydroxylated and oxidized intermediates.
Microbial Degradation and Biotransformation Processes
Microbial metabolism is a crucial pathway for the breakdown of organic pollutants in the environment. Various bacterial and fungal strains have demonstrated the ability to degrade alkylphenols.
The microbial degradation of alkylphenols typically commences with the hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenases or hydroxylases. For instance, a strain of Pseudomonas putida (MT4), capable of degrading butylphenol, possesses a gene cluster that encodes a multicomponent phenol hydroxylase. nih.gov This enzyme is responsible for the initial oxidation of alkylphenols into their corresponding alkylcatechols. nih.gov The resulting catechols are then subject to ring cleavage, which can occur via either an ortho- or a meta-cleavage pathway. nih.govnih.gov
In the case of cresols, bacteria such as Bacillus stearothermophilus have been shown to convert them to corresponding methylcatechols, which are then funneled into a meta-cleavage pathway. nih.gov Given the structural similarity, it is highly probable that the degradation of this compound follows a similar pathway, initiated by a phenol hydroxylase to form a substituted catechol, followed by ring fission catalyzed by a catechol dioxygenase.
Table 2: Key Enzymes in the Microbial Degradation of Alkylphenols
| Enzyme | Function |
|---|---|
| Phenol Hydroxylase | Catalyzes the initial hydroxylation of the phenol ring to form a catechol. |
| Catechol 1,2-Dioxygenase | Catalyzes the ortho-cleavage of the catechol ring. |
| Catechol 2,3-Dioxygenase | Catalyzes the meta-cleavage of the catechol ring. |
Following the initial enzymatic steps, a cascade of metabolites is produced, leading to the eventual mineralization of the compound to carbon dioxide and water. In the degradation of p-cresol by the fungus Penicillium tardum H-2, metabolites such as 4-hydroxybenzoic acid and 4-methylcatechol (B155104) have been identified. researchgate.net For 4-chloro-2-methylphenol, a transient intermediate, 2-methyl-4-carboxymethylenebut-2-en-4-olide, was identified, indicating a modified ortho-cleavage route. nih.gov
While specific metabolites for this compound have not been detailed in the available literature, based on the degradation pathways of other alkylphenols, it can be inferred that the metabolism would proceed through the formation of butyl-methylcatechol. Subsequent meta-cleavage would lead to the formation of a hydroxymuconic semialdehyde derivative, which would then be further metabolized through the tricarboxylic acid (TCA) cycle. The ultimate fate of these metabolites is their incorporation into microbial biomass or complete mineralization.
Applications in Advanced Organic Synthesis and Catalysis Mediated by 4 Butyl 2 Methylphenol
Utilization as a Ligand in Transition Metal Catalysis
The phenolic framework is a common feature in the design of ligands for transition metal catalysis. The hydroxyl group can be deprotonated to form a phenolate, which is a strong σ-donor, while the aromatic ring and its substituents can be modified to tune the steric and electronic properties of the resulting metal complex. This adaptability is crucial for controlling the reactivity and selectivity of catalytic processes.
Derivatives of substituted phenols, structurally related to 4-butyl-2-methylphenol, are employed in the synthesis of sophisticated ligand architectures. For instance, sterically hindered phenols like 2-tert-butyl-4-methylphenol (B42202) are used as precursors to create new tridentate ligands. researchgate.net These ligands, such as amino-bis(phenolate) systems, can coordinate with various metal ions, including iron(III) and zinc. researchgate.net The substituents on the phenol (B47542) ring, particularly in the ortho position, are critical as they influence the coordination geometry of the resulting metal complexes, which in turn affects their stability and reactivity. researchgate.net
The design flexibility allows for the creation of bimetallic and trimetallic zinc complexes from amino-bis(phenolate) ligands. researchgate.net For example, ligands such as n-propylamine-N,N-bis(2-methylene-6-t-butyl-4-methylphenolate) have been synthesized and used to form multinuclear zinc complexes. researchgate.net These complex structures are of interest in catalysis, where multiple metal centers can cooperate to facilitate chemical transformations.
| Ligand Type | Precursor Example | Metal Center | Resulting Complex Type |
| Tridentate Amino-bis(phenolate) | 2-tert-butyl-4-methylphenol | Fe(III) | Mononuclear and Dibridged Diiron(III) Complexes researchgate.net |
| Amino-bis(phenolate) | H₂[L²]¹ | Zn | Bimetallic and Trimetallic Zinc Complexes researchgate.net |
| Schiff Base | 2,4-di-tert-butylphenol | Bi | Organobismuth Complexes nd.edu |
| Tungsten Complexes | Phenolic Ligand Precursors | W | Dichloro Complexes for ROMP Catalysis researchgate.net |
¹ H₂[L²] = n-propylamine-N,N-bis(2-methylene-6-t-butyl-4-methylphenolate)
The ligands derived from phenolic structures play a crucial role in the mechanisms of catalytic cycles. The electronic and steric properties of the ligand can influence key steps such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. ruhr-uni-bochum.de Mechanistic studies, often supported by DFT calculations, help to elucidate these reaction pathways and identify rate-determining steps. ruhr-uni-bochum.de
In palladium-catalyzed reactions, for example, the ligand is known to affect the coordination of substrates to the metal center. The binding of an alkene, sometimes through an associative ligand dissociation mechanism, can be the rate-determining step in a catalytic cycle. researchgate.net While not directly studying this compound, these general principles apply. A ligand derived from it would be expected to influence the electron density on the metal, thereby affecting the kinetics and outcome of the catalytic process. The investigation of reaction mechanisms allows for the rational design of more efficient catalysts, potentially by modifying the ligand to lower the energy barrier of the rate-limiting step. ruhr-uni-bochum.de
Role as a Building Block in Complex Molecule Synthesis
Organic building blocks are functionalized molecules that serve as the basic components for constructing more complex molecular architectures. sigmaaldrich.com Substituted phenols like this compound fit this description, as their inherent functionality allows for their incorporation into larger, more elaborate structures through multi-step synthetic sequences.
The chemical reactivity of the phenolic hydroxyl group and the aromatic ring positions of this compound makes it a valuable starting material in multi-step synthesis. It can undergo reactions such as Friedel-Crafts alkylation to introduce additional substituents. google.com For example, a related compound, 4-tert-butylphenol (B1678320), is used as a precursor in the Mannich reaction with formaldehyde (B43269) and thiomorpholine (B91149) to synthesize 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. mdpi.com This demonstrates how the phenolic backbone can be systematically elaborated upon to build molecular complexity.
This building-block approach is a cornerstone of modern organic chemistry, enabling the assembly of complex molecules from simpler, often commercially available precursors. eurekalert.orgillinois.edu The ability to create derivatives by swapping out different building blocks provides a flexible strategy for synthesizing natural products and other target molecules. eurekalert.orgillinois.edu
In the realm of stereoselective synthesis, the rigid framework of the phenol ring can be incorporated into chiral ligands to create a well-defined three-dimensional environment around a catalytic metal center. While specific examples involving this compound are not detailed in the provided context, the principle is well-established. Chiral complexes formed from phenolic ligands can possess a defined coordination geometry that is controlled by the ligand's structure. researchgate.net This geometric control is essential for inducing enantioselectivity in reactions, where one stereoisomer is formed preferentially over another. The development of such chiral ligands is a key theme in asymmetric catalysis. researchgate.net
Development of Novel Polymeric Materials
The structural features of this compound and its isomers are relevant to the field of polymer science, primarily through their use as monomers for phenolic resins or as stabilizing agents that protect polymeric materials from degradation.
Phenolic compounds can undergo polymerization to form polyphenolic materials. researchgate.net For instance, the polymerization of 4-methylphenol can be achieved, suggesting that this compound could similarly act as a monomer. The resulting polymer would feature a repeating phenolic unit, with the butyl and methyl groups influencing its physical properties, such as solubility, thermal stability, and mechanical strength.
Polymerization Mechanisms Involving Phenolic Monomers
The polymerization of phenolic monomers, including this compound, predominantly proceeds through oxidative coupling mechanisms, often facilitated by enzymatic or chemical catalysts. These processes involve the formation of phenoxy radicals as key intermediates, which then undergo coupling reactions to form higher molecular weight oligomers and polymers.
Enzymatic polymerization, particularly using oxidoreductases like horseradish peroxidase (HRP) or soybean peroxidase (SBP), offers a green and selective method for synthesizing polyphenols under mild conditions. nih.govnih.gov The general mechanism for the peroxidase-catalyzed polymerization of a phenolic monomer such as this compound can be outlined in the following steps:
Enzyme Activation: The peroxidase enzyme is activated by an oxidizing agent, typically hydrogen peroxide (H₂O₂), to form a high-valent iron-oxo species.
Phenoxy Radical Formation: The activated enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of the this compound monomer, generating a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.
Radical Coupling: The generated phenoxy radicals are highly reactive and can couple in a non-specific manner. This coupling can occur between two radicals (radical-radical coupling) or between a radical and a neutral phenol molecule (radical-phenol coupling). The coupling can result in the formation of either carbon-carbon (C-C) bonds or carbon-oxygen (C-O) bonds, leading to a polymer with a complex, branched structure containing both phenylene and oxyphenylene units. mdpi.com The substitution pattern of the initial monomer influences the regioselectivity of the coupling. For this compound, the ortho and para positions relative to the hydroxyl group are potential sites for C-C linkages.
The reaction solvent also plays a crucial role in the polymerization process, affecting the solubility of the monomer and the resulting polymer, and can influence the molecular weight and structure of the final product. nih.gov For instance, the use of aqueous solutions of polar organic solvents like 1,4-dioxane (B91453) or methanol (B129727) has been shown to yield higher molecular weight polyphenols. mdpi.com
Below is a table summarizing the potential linkages formed during the oxidative polymerization of phenolic monomers.
| Linkage Type | Description | Resulting Structure |
| C-C Coupling | Formation of a direct bond between the carbon atoms of two aromatic rings. | Biphenyl-type structures |
| C-O Coupling | Formation of an ether bond between the carbon atom of one ring and the oxygen atom of another. | Diphenyl ether-type structures |
Structure-Property Relationships in Derived Polymers
The properties of polymers derived from this compound are intrinsically linked to their molecular structure, which is determined by the polymerization mechanism and the nature of the monomer. The presence of the butyl and methyl substituents on the phenolic ring has a significant impact on the physical and chemical characteristics of the resulting polymer, such as its thermal stability, solubility, and mechanical properties.
Thermal Properties: Phenolic resins are generally known for their good thermal stability. uobasrah.edu.iq The thermal stability of a polymer is related to the bond energies within the polymer chain and the degree of crosslinking. researchgate.net For polymers derived from this compound, the presence of alkyl substituents can influence thermal stability. While the aromatic backbone provides high thermal resistance, the aliphatic C-H bonds in the butyl group can be more susceptible to thermal degradation compared to the C-C and C-O bonds of the polymer backbone. However, hindered phenols are often used as antioxidants to improve the thermal-oxidative stability of other polymers. mdpi.com The resulting polyphenols themselves exhibit high thermostability. nih.gov
The table below provides a general comparison of the thermal properties of different types of phenolic resins, which can offer insights into the expected performance of polymers derived from this compound.
| Polymer Type | Decomposition Temperature | Char Yield at High Temperatures | Key Structural Feature |
| Unsubstituted Phenolic Resin | ~300-400 °C | High | Highly crosslinked aromatic network |
| Alkyl-substituted Phenolic Resin | Generally lower than unsubstituted | Moderate to High | Alkyl groups can introduce points of thermal instability |
| Halogenated Phenolic Resin | Variable, can be lower | Moderate | C-Halogen bond strength influences stability dtic.mil |
Solubility and Processability: The presence of the butyl group on the polymer backbone is expected to increase the solubility of the polymer in organic solvents compared to unsubstituted polyphenols. The alkyl chain disrupts the packing of the polymer chains, reducing the intermolecular forces and allowing solvent molecules to penetrate more easily. This improved solubility can be advantageous for processing the polymer into films, coatings, and other forms. Alkylphenol-based resins are noted for their oil solubility. polyolsandpolymers.netchembroad.com
Fundamental Mechanistic Insights into Biological Interactions of 4 Butyl 2 Methylphenol
Oxidative Stress Pathways and Antioxidant Mechanism Research (Molecular Level)
Detailed molecular-level research elucidating the specific antioxidant mechanisms of 4-Butyl-2-methylphenol, such as its interaction with specific oxidative stress pathways, radical scavenging activity mechanisms (e.g., hydrogen atom transfer, single electron transfer), and effects on antioxidant enzymes, is not sufficiently documented.
Information regarding the biological interactions of this compound is not available in the provided search results.
Following a comprehensive search for scientific literature detailing the fundamental biological interaction mechanisms of the chemical compound this compound, it has been determined that there is insufficient specific data to construct a thorough and scientifically accurate article based on the requested outline.
The search results primarily contain information on structurally related but distinct compounds, most notably 2,6-Di-tert-butyl-4-methylphenol (BHT) , as well as its isomers like 2-tert-Butyl-4-methylphenol (B42202) and 2,4-Di-tert-butylphenol . While these compounds are also substituted phenols and are studied for their antioxidant properties, their specific molecular structures, including the position and nature of the alkyl substituents, significantly influence their biological activity, reactivity, and metabolic pathways.
Extrapolating mechanistic details, such as radical scavenging pathways or specific interactions with reactive oxygen species (ROS), from these related compounds to this compound would be scientifically unfounded and speculative. The core requirements of the request—to provide thorough, informative, and scientifically accurate content strictly adhering to the specified outline for this compound—cannot be met with the currently available information.
Therefore, the sections on "Radical Scavenging Activity at the Molecular Level" and "Interaction with Reactive Oxygen Species (ROS)" for this compound cannot be generated at this time.
Future Research Directions and Emerging Paradigms for 4 Butyl 2 Methylphenol Studies
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including 4-butyl-2-methylphenol. These computational tools can accelerate discovery, predict properties, and optimize synthesis, overcoming the time and resource limitations of traditional laboratory experiments.
Future research can leverage AI and ML in several key areas:
Property Prediction: ML models can be trained on large datasets of known molecules to predict the physicochemical properties, and potential bioactivities of this compound and its derivatives. By analyzing its structure—a phenol (B47542) ring with methyl and butyl groups—algorithms can estimate parameters like solubility, boiling point, and antioxidant potential with increasing accuracy. Recently, vast datasets of molecular simulations have been released to the scientific community, paving the way for ML tools that can accurately model complex chemical reactions. lbl.gov These resources could transform how atomistic simulations are performed in chemistry. lbl.gov
Synthesis Planning: AI platforms can design novel and efficient synthetic routes for this compound. By analyzing vast databases of chemical reactions, these tools can propose pathways that are more cost-effective, use greener reagents, or result in higher yields than conventional methods.
Mechanism Elucidation: For applications where this compound acts as an antioxidant or stabilizer, ML can help model the complex chemical kinetics and reaction mechanisms. Simulating its interaction with free radicals, for instance, can provide deeper insights into its stabilizing effects at a molecular level. The development of Machine Learned Interatomic Potentials (MLIPs) trained on high-quality data can provide predictions thousands of times faster than traditional methods, enabling the simulation of larger, more complex systems. lbl.gov
Exploration of Novel Materials Science Applications
Substituted phenols are widely used as stabilizers, antioxidants, and building blocks in materials science. While this compound is not as extensively studied as its structural relatives like Butylated Hydroxytoluene (BHT), its unique combination of alkyl groups suggests significant potential for new applications.
Future research should focus on:
Polymer Additives: Investigating the efficacy of this compound as an antioxidant or UV stabilizer in various polymers. Its molecular structure suggests it could function as a radical scavenger, preventing degradation and extending the lifespan of materials like plastics, rubbers, and elastomers. Related compounds, such as 2-tert-butyl-4-methylphenol (B42202), are already used as raw materials for antioxidants and UV absorbers. vdhchemtech.com
Advanced Coatings: Exploring its use in the formulation of functional coatings. For example, it could be incorporated into self-healing or anti-corrosion coatings, where its phenolic structure could provide durability and protective properties. Research on related compounds has shown their use in creating specialized coatings. mdpi.com
Building Block for Functional Molecules: Using this compound as a precursor for the synthesis of more complex molecules. Its reactive phenol group allows for further chemical modification, potentially leading to the creation of novel dyes, liquid crystals, or components for electronic materials. The compound o-tert-Butyl-p-cresol, an isomer, is noted as a versatile building block in various chemical syntheses. chemicalbook.com
Sustainable Chemistry and Circular Economy Perspectives
The principles of green chemistry and the circular economy are becoming central to chemical manufacturing. Future research on this compound should prioritize sustainability from synthesis to end-of-life.
Key research directions include:
Green Synthesis Routes: Developing catalytic, solvent-free, or bio-based methods for its production. This involves moving away from traditional Friedel-Crafts alkylation reactions, which often use harsh catalysts and produce significant waste, towards more environmentally benign alternatives.
Bio-based Feedstocks: Investigating the possibility of synthesizing this compound from renewable resources. Lignin, a complex polymer found in wood, is rich in phenolic structures and could potentially be engineered through biocatalysis to produce specific alkylphenols.
Degradation and Recyclability: Studying the biodegradability of this compound and developing methods for its recovery and reuse from industrial waste streams. Understanding its degradation pathways is crucial for designing circular processes where the compound or its byproducts can be repurposed, minimizing environmental impact.
Interdisciplinary Research with Environmental Science and Analytical Chemistry
To fully understand the role and impact of this compound, collaboration with environmental and analytical chemists is essential. This interdisciplinary approach ensures a comprehensive understanding of the compound's lifecycle and interactions with ecosystems.
Emerging research paradigms should include:
Advanced Analytical Methods: Developing highly sensitive and selective analytical techniques for the detection and quantification of this compound in complex environmental matrices like water, soil, and biota. This is critical for monitoring its presence and understanding its environmental fate.
Environmental Fate and Transport: Conducting studies to determine how this compound behaves in the environment. Research should investigate its potential for bioaccumulation, its degradation products, and its mobility in soil and aquatic systems. fishersci.com Studies on related phenolic compounds have examined their phytotoxicity and effects on germination and seedling growth, providing a model for similar research on this compound. mdpi.com
Ecotoxicology: Assessing the potential impact of this compound on various organisms. While many simple phenols exhibit some level of toxicity, detailed studies are needed to understand the specific risks associated with this compound and its degradation products. The phytotoxicity of phenolic compounds can vary significantly based on their chemical structure and the organism being tested. mdpi.com
| Compound Name | CAS Number |
|---|---|
| 4-tert-Butyl-2-methylphenol | 98-27-1 |
| 2-tert-Butyl-4-methylphenol (2-tert-Butyl-p-cresol) | 2409-55-4 |
| 2,6-Di-tert-butyl-4-methylphenol (BHT, Butylated Hydroxytoluene) | 128-37-0 |
| This compound | Not specified in sources |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
